Gluconic acid, phenylhydrazide
CAS No.: 6294-74-2
Cat. No.: VC16055000
Molecular Formula: C12H18N2O6
Molecular Weight: 286.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6294-74-2 |
|---|---|
| Molecular Formula | C12H18N2O6 |
| Molecular Weight | 286.28 g/mol |
| IUPAC Name | 2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide |
| Standard InChI | InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20) |
| Standard InChI Key | BOJPTTLENHUOHV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O |
Introduction
Synthesis and Production of Gluconic Acid, Phenylhydrazide
Microbial Production of Gluconic Acid
Gluconic acid, the precursor to gluconic acid phenylhydrazide, is predominantly synthesized via the oxidation of glucose. Industrial production employs microbial fermentation using Aspergillus niger, which secretes glucose oxidase (GOX) to catalyze the conversion of β-D-glucose to gluconic acid . The reaction occurs under aerobic conditions, with GOX facilitating the oxidation of glucose to gluconolactone, which subsequently hydrolyzes to gluconic acid. Optimized fermentation conditions, including pH 5.5–6.5 and temperatures of 30–35°C, yield gluconic acid with efficiencies exceeding 90% .
Formation of Phenylhydrazide Derivatives
The synthesis of gluconic acid phenylhydrazide involves the condensation of gluconic acid with phenylhydrazine. This reaction typically proceeds in aqueous or alcoholic solutions under mild heating (50–70°C). The carbonyl group of gluconic acid reacts with the primary amine of phenylhydrazine, forming a hydrazone linkage . A study by Khurshid et al. (2013) demonstrated this process by adding phenylhydrazine to a warmed aqueous solution of gluconic acid, resulting in crystalline gluconic acid phenylhydrazide with a melting point of 198–200°C .
Table 1: Synthesis Yields Under Different Conditions
| Substrate | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Glucose | A. niger GOX | 30 | 92 |
| Gluconic acid | Phenylhydrazine | 60 | 85 |
Structural and Molecular Characteristics
Molecular Architecture
Gluconic acid phenylhydrazide consists of a six-carbon chain with five hydroxyl groups and a terminal hydrazone moiety. The hydrazone linkage imparts planarity to the molecule, facilitating conjugation and resonance stabilization. X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyl groups and the hydrazone nitrogen, contributing to structural rigidity .
Spectroscopic Properties
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Infrared (IR) Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N stretch), and 1600 cm⁻¹ (N-H bend) .
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (hydroxyl protons), and δ 3.0–3.2 ppm (methylene groups adjacent to the hydrazone).
Chemical Reactivity and Functional Behavior
Chelation of Metal Ions
The hydroxyl and hydrazone groups enable gluconic acid phenylhydrazide to act as a polydentate ligand. It forms stable complexes with transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺. For example, in alkaline solutions, the compound coordinates with Cu²⁺ to form a deep blue complex, which is utilized in analytical chemistry for metal quantification .
Redox Reactions
The hydrazone moiety undergoes oxidation to form diazonium salts, which participate in coupling reactions with aromatic amines or phenols. Conversely, reduction with sodium borohydride yields the corresponding hydrazine derivative.
Table 2: Stability Constants of Metal Complexes
| Metal Ion | log K (Stability Constant) |
|---|---|
| Fe³⁺ | 12.5 |
| Cu²⁺ | 10.8 |
| Zn²⁺ | 9.2 |
Applications in Industrial and Pharmaceutical Contexts
Pharmaceutical Intermediates
Gluconic acid phenylhydrazide serves as a precursor in synthesizing antitubercular and antimalarial agents. Its hydrazone group is pivotal in creating Schiff base derivatives, which exhibit enhanced bioavailability and target specificity.
Analytical Chemistry
The compound’s chelating properties are exploited in titrimetric analyses for metal ion detection. For instance, its complexation with calcium ions enables the quantification of calcium gluconate in pharmaceutical formulations .
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